![molecular formula C18H17F2NO3 B1244992 [3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B1244992.png)
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol: , also known as TH-237A, is a novel neuroprotective agent. It exhibits favorable permeation across the blood-brain barrier and has been investigated for its effectiveness in protecting neurons against several toxic stimuli. This compound has shown potential in reducing abnormal Tau in the brain and spinal cord, making it a promising candidate for therapeutic approaches to neurofibrillary pathology .
Preparation Methods
The synthetic routes and reaction conditions for [3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol are not extensively detailed in the available literature. it is known that the compound is synthesized and purified to achieve a purity of over 98% . The industrial production methods likely involve standard organic synthesis techniques, followed by purification processes such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study neuroprotective agents and their interactions with microtubules.
Biology: It has been shown to protect neurons from toxic stimuli such as β-amyloid peptides, staurosporine, thapsigargin, paraquat, and hydrogen peroxide
Medicine: It is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease
Industry: Its ability to cross the blood-brain barrier makes it a valuable compound for developing new drug delivery systems
Mechanism of Action
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol exerts its effects by interacting with the microtubule network. It has been shown to bind to microtubules and promote tubulin assembly, which is crucial for maintaining the structural integrity of neurons. This interaction helps protect neurons from toxic stimuli and reduces abnormal Tau in the brain and spinal cord . The molecular targets and pathways involved include the microtubule-associated proteins and the signaling pathways that regulate neuronal survival and function .
Comparison with Similar Compounds
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is unique in its ability to cross the blood-brain barrier and protect neurons from a wide range of toxic stimuli. Similar compounds include:
Properties
Molecular Formula |
C18H17F2NO3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2 |
InChI Key |
AEZQGSQEXPUADE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO |
Synonyms |
GS 164 GS-164 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
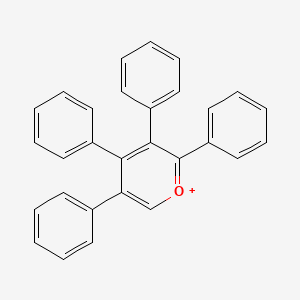
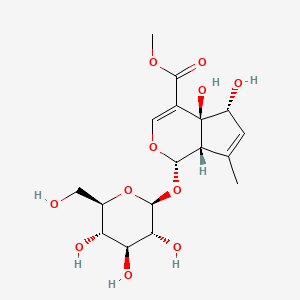

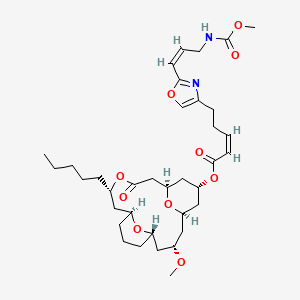


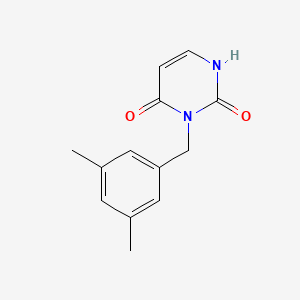
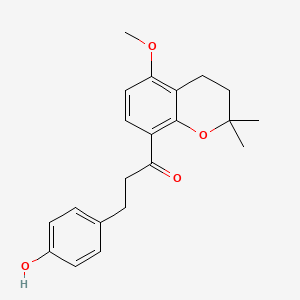
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)

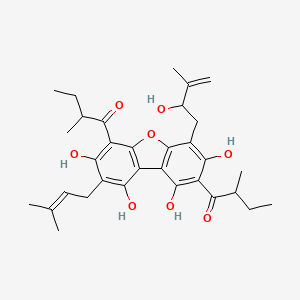
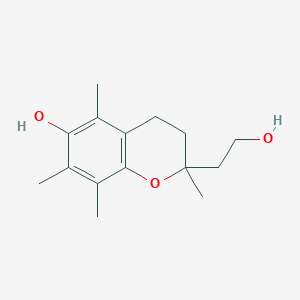
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
